molecular formula C15H24N4O5 B1448982 Pro-Pro-Gln CAS No. 856170-98-4

Pro-Pro-Gln

Cat. No.: B1448982
CAS No.: 856170-98-4
M. Wt: 340.37 g/mol
InChI Key: FYKUEXMZYFIZKA-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pro-Pro-Gln can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid, L-glutamine, to the resin. The subsequent steps involve the deprotection and coupling of L-proline residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes to catalyze the formation of peptide bonds between amino acids. This method can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Pro-Pro-Gln can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.

    Oxidation: Proline residues in this compound can be oxidized to form hydroxyproline, which is important in collagen stability.

    Substitution: The amino groups in this compound can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Hydrolysis: Proteolytic enzymes such as trypsin or pepsin under physiological conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or ascorbic acid in the presence of metal ions.

    Substitution: Various chemical reagents depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products Formed

    Hydrolysis: L-proline and L-glutamine.

    Oxidation: Hydroxyproline-containing peptides.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Pro-Pro-Gln has several applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as promoting collagen synthesis and wound healing.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations for its skin-rejuvenating properties.

Mechanism of Action

Pro-Pro-Gln exerts its effects through various molecular mechanisms:

    Collagen Synthesis: this compound can stimulate collagen production by providing proline residues necessary for collagen stability and structure.

    Cell Signaling: The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, influencing processes such as cell proliferation and differentiation.

    Antioxidant Activity: this compound may exhibit antioxidant properties, protecting cells from oxidative stress and damage.

Comparison with Similar Compounds

Similar Compounds

    Pro-Gln: A dipeptide composed of L-proline and L-glutamine, known for its role in collagen synthesis and cellular metabolism.

    Gly-Pro-Gln: A tripeptide with glycine, proline, and glutamine, used in studies of peptide bond formation and stability.

    Hexapeptide-9: A synthetic peptide with a sequence that includes proline and glutamine residues, known for its anti-aging and skin-rejuvenating properties.

Uniqueness of Pro-Pro-Gln

This compound is unique due to its specific sequence of two proline residues followed by a glutamine residue. This sequence may confer distinct structural and functional properties, making it valuable for specific applications in research and industry. The presence of two proline residues can enhance the stability and rigidity of the peptide, potentially influencing its biological activity and interactions.

Properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O5/c16-12(20)6-5-10(15(23)24)18-13(21)11-4-2-8-19(11)14(22)9-3-1-7-17-9/h9-11,17H,1-8H2,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKUEXMZYFIZKA-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pro-Pro-Gln
Reactant of Route 2
Pro-Pro-Gln
Reactant of Route 3
Pro-Pro-Gln
Reactant of Route 4
Pro-Pro-Gln
Reactant of Route 5
Pro-Pro-Gln
Reactant of Route 6
Pro-Pro-Gln

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.